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Compound of Interest

Compound Name: 4-Ethyl-5-oxooctanal

Cat. No.: B15439509

The chosen synthetic approach involves the acylation of an enamine. This strategy is highly
effective for the formation of a carbon-carbon bond at the a-position of an aldehyde. The
retrosynthetic analysis breaks down the target molecule into readily available starting materials.

Retrosynthetic Analysis:

The key disconnection is made at the C4-C5 bond, which is formed during the acylation step.
This reveals an enamine derived from 2-ethylbutanal and an acyl halide, butanoyl chloride.
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Caption: Retrosynthetic analysis of 4-Ethyl-5-oxooctanal.
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Proposed Synthetic Pathway

The synthesis is a three-step, one-pot procedure that leverages the nucleophilicity of an
enamine intermediate.[1][2][3]

« Enamine Formation: 2-Ethylbutanal is condensed with a secondary amine, such as
pyrrolidine, typically with azeotropic removal of water to drive the reaction to completion. This
forms the nucleophilic enamine.

o Acylation: The enamine attacks the electrophilic carbonyl carbon of butanoyl chloride.[4][5][6]
This forms a C-C bond and generates a transient iminium salt intermediate.

e Hydrolysis: The reaction mixture is treated with aqueous acid, which hydrolyzes the iminium
salt to yield the final product, 4-Ethyl-5-oxooctanal, and regenerates the secondary amine.
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Caption: Proposed synthetic workflow for 4-Ethyl-5-oxooctanal.

Detailed Experimental Protocols
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The following protocols are representative procedures for each stage of the synthesis, adapted
from analogous transformations. All operations should be conducted in a well-ventilated fume
hood under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents

Reagent Formula MW ( g/mol ) CAS No. Notes
Reagent grade,
2-Ethylbutanal CsH120 100.16 97-96-1 o
freshly distilled
o Anhydrous,
Pyrrolidine CaHsN 71.12 123-75-1 o
freshly distilled
Butanoyl chloride  C4H7CIO 106.55 141-75-3 Reagent grade
Toluene C7Hs 92.14 108-88-3 Anhydrous
Tetrahydrofuran
C4HsO 72.11 109-99-9 Anhydrous
(THF)
. . 2M aqueous
Hydrochloric acid  HCI 36.46 7647-01-0 )
solution
] Anhydrous, for
Sodium sulfate Na2S0a4 142.04 7757-82-6 .
drying
Diethyl ether CaH100 74.12 60-29-7 For extraction

Synthesis Procedure (One-Pot)

e Enamine Formation:

o To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and
a magnetic stirrer, add 2-ethylbutanal (10.0 g, 0.1 mol) and anhydrous toluene (100 mL).

o Add pyrrolidine (8.5 g, 0.12 mol, 1.2 eq) to the flask.

o Heat the mixture to reflux and continue heating until the theoretical amount of water (1.8
mL) has been collected in the Dean-Stark trap (approx. 4-6 hours).

o Cool the reaction mixture to room temperature.
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e Acylation:

o

Remove the Dean-Stark apparatus and replace it with a dropping funnel.

Cool the flask containing the enamine solution in an ice bath to 0-5 °C.

Slowly add a solution of butanoyl chloride (11.7 g, 0.11 mol, 1.1 eq) in anhydrous THF (20
mL) to the stirred enamine solution over 30 minutes, maintaining the temperature below
10 °C.

After the addition is complete, remove the ice bath and allow the mixture to stir at room
temperature for 2 hours.

e Hydrolysis and Work-up:

o

Cool the reaction mixture again in an ice bath and slowly add 2M aqueous HCI (50 mL).

Stir the mixture vigorously for 1 hour at room temperature.

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the
aqueous layer with diethyl ether (2 x 50 mL).

Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL)
followed by brine (50 mL).

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.

e Purification:

o

The crude product is purified by vacuum distillation or flash column chromatography on
silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 4-Ethyl-5-oxooctanal.

Data Presentation
Expected Yield and Physical Properties
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Parameter Expected Value

Overall Yield 60-75%

Appearance Colorless to pale yellow oil
Molecular Formula C10H1802

Molecular Weight 170.25 g/mol

Boiling Point (Predicted) ~95-100 °C at 10 mmHg

Spectroscopic Data (Predicted)

This data is predicted based on the structure and is essential for characterization.

Technique Expected Data

6 ~9.7 (t, 1H, -CHO), ~2.7 (m, 1H), ~2.5 (t, 2H, -
CH2CO-), ~2.2 (m, 1H), ~1.6 (m, 2H), ~1.4 (m,
4H), ~0.9 (t, 3H, -CH2CHs), ~0.8 (t, 3H, -
CH2CHs) ppm

1H NMR (CDCls, 400 MHz)

8 ~212 (C=0, ketone), ~204 (C=0, aldehyde),
13C NMR (CDCls, 100 MHz) ~55 (CH), ~45 (CH), ~36 (CHz), ~25 (CHz), ~22
(CH2), ~18 (CHz), ~14 (CHs), ~11 (CHs) ppm

v ~2960, 2875 (C-H stretch), ~2720 (aldehyde
IR (Infrared) C-H stretch), ~1725 (C=0 stretch, aldehyde),
~1715 (C=0 stretch, ketone) cm~1

Mass Spec (El) m/z 170 (M%), 141, 113, 85, 57

Concluding Remarks

The synthesis of 4-Ethyl-5-oxooctanal via the Stork enamine acylation represents a reliable
and efficient method for obtaining this y-keto aldehyde. The advantages of this method include
mild reaction conditions and the prevention of polyacylation, which is often an issue with direct
enolate chemistry.[7][8] The provided protocol offers a comprehensive guide for laboratory
synthesis, and the predicted data serves as a benchmark for the successful characterization of
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the target compound. This molecule, as a difunctional building block, holds potential for further
elaboration in synthetic and medicinal chemistry programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Synthetic Strategy and Retrosynthesis]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15439509#synthesis-of-4-ethyl-5-oxooctanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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